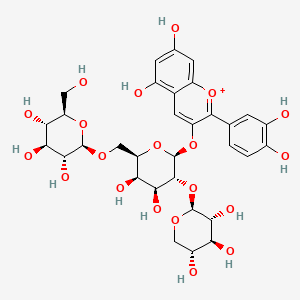

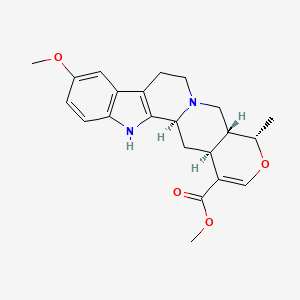

Virgaureasaponin I

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

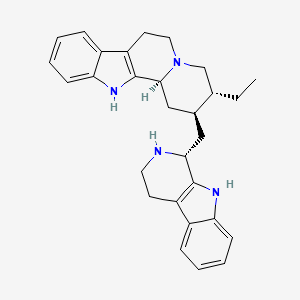

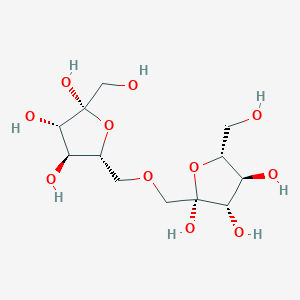

Virgaureasaponin I is a triterpenoid saponin.

Scientific Research Applications

Enzymatic Hydrolysis and Cytotoxic Activity

Virgaureasaponin I has been studied for its potential in enzymatic hydrolysis and cytotoxic activity. Researchers have converted virgaureasaponin I using enzymatic catalysis to investigate the relationship between saponin carbohydrate structure and their cytotoxic activity (Bader, Wray, Just, & Hiller, 1998).

Structure Analysis and Saponin Isolation

Virgaureasaponin I has been isolated and structurally analyzed. For example, virgaureasaponin 3, a bisdesmosidic triterpenoid glycoside, was isolated from Solidago virgaurea, and its structure was determined using NMR techniques (Bader, Wray, & Hiller, 1992).

Anti-Candida Albicans Activity

Virgaureasaponin I has shown activity against Candida albicans, a pathogenic yeast. Triterpenoid saponins isolated from Solidago virgaurea demonstrated inhibition of C. albicans yeast-hyphal conversion (Laurençon et al., 2013).

Membrane Activity in Endothelial Cells

Studies on the membrane activity of triterpenoid saponins including virgaureasaponin I revealed their potential in activating the metabolism of endothelial cells. These saponins, especially when acylated, showed the ability to integrate into cellular membranes, potentially inducing pore-like structures (Melzig, Bader, & Loose, 2001).

Ethnomedicinal Uses and Pharmacological Activities

Virgaureasaponin I, as a constituent of Solidago virgaurea, has been involved in studies exploring the plant's ethnomedicinal uses and pharmacological activities. This includes investigating its potential as an antioxidant, anti-inflammatory, analgesic, and other therapeutic applications (Fursenco et al., 2020).

Antineoplastic Activity

Virgaureasaponin I has shown promise in antineoplastic applications. An investigation into the antineoplastic activity of Solidago virgaurea on prostatic tumor cells in an SCID mouse model highlighted its potential effectiveness as an antineoplastic medicine with minimal toxicities (Gross et al., 2002).

Anti-Inflammatory Activity

The anti-inflammatory activity of compounds derived from Solidago virgaurea, including virgaureasaponin I, has been assessed. Studies have shown significant inhibition of inflammation in rat models, suggesting the potential for its use in treating inflammatory conditions (Abdel Motaal et al., 2016).

Immunomodulatory and Antitumoral Effects

Research on the immunomodulatory and antitumoral effects of triterpenoid saponins, including virgaureasaponin I, demonstrated their potential in stimulating immune responses and exhibiting antitumoral effects in vivo (Plohmann, Bader, Hiller, & Franz, 1997).

properties

Product Name |

Virgaureasaponin I |

|---|---|

Molecular Formula |

C59H96O27 |

Molecular Weight |

1237.4 g/mol |

IUPAC Name |

[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl] (5R,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C59H96O27/c1-22-33(65)36(68)40(72)49(78-22)83-45-28(63)20-77-48(43(45)75)82-44-24(3)80-50(42(74)39(44)71)84-46-38(70)34(66)23(2)79-52(46)86-53(76)59-15-14-54(4,5)16-26(59)25-10-11-31-55(6)17-27(62)47(85-51-41(73)37(69)35(67)29(19-60)81-51)56(7,21-61)30(55)12-13-57(31,8)58(25,9)18-32(59)64/h10,22-24,26-52,60-75H,11-21H2,1-9H3/t22-,23+,24-,26-,27-,28+,29+,30+,31+,32+,33-,34-,35+,36+,37-,38-,39-,40+,41+,42+,43+,44-,45-,46+,47-,48-,49-,50-,51-,52-,55-,56-,57+,58+,59?/m0/s1 |

InChI Key |

CIWGZAMPYZZVBR-LBZBBBEFSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](CO[C@H]([C@@H]2O)O[C@H]3[C@@H](O[C@H]([C@@H]([C@@H]3O)O)O[C@@H]4[C@H]([C@H]([C@H](O[C@H]4OC(=O)C56CCC(C[C@H]5C7=CC[C@H]8[C@]([C@@]7(C[C@H]6O)C)(CC[C@@H]9[C@@]8(C[C@@H]([C@@H]([C@@]9(C)CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)(C)C)C)O)O)C)O)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(OC(C(C3O)O)OC4C(C(C(OC4OC(=O)C56CCC(CC5C7=CCC8C(C7(CC6O)C)(CCC9C8(CC(C(C9(C)CO)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)O)O)C)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(OC(C(C3O)O)OC4C(C(C(OC4OC(=O)C56CCC(CC5C7=CCC8C(C7(CC6O)C)(CCC9C8(CC(C(C9(C)CO)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)O)O)C)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.